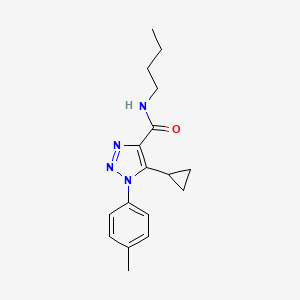
N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-butyl-5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its mechanisms, efficacy, and structural characteristics.
Chemical Structure
The compound features a triazole ring system which is known for its diverse biological properties. The structural formula can be represented as follows:
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazones with isocyanates or isothiocyanates. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research has demonstrated that derivatives of the 1,2,3-triazole scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
Key Findings:
- Mechanism of Action: The anticancer activity is often linked to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds exhibiting TS inhibition have been reported to induce apoptosis in cancer cells .
- Efficacy: In studies involving various cancer cell lines (e.g., MCF-7, HCT-116), certain triazole derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects.
Key Findings:
- Broad-Spectrum Activity: The compound has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity compared to control agents .
- Synergistic Effects: Some studies suggest that combining triazoles with other antimicrobial agents may enhance their efficacy against resistant strains .
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives:
| Study | Compound | Activity | IC50/MIC |
|---|---|---|---|
| 1 | Compound A | Anticancer | 1.1 µM (MCF-7) |
| 2 | Compound B | Antimicrobial | 6.25 µg/mL (E. coli) |
| 3 | Compound C | TS Inhibition | 2.18 µM |
These studies underline the potential of triazole derivatives in therapeutic applications.
Propiedades
IUPAC Name |
N-butyl-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-4-11-18-17(22)15-16(13-7-8-13)21(20-19-15)14-9-5-12(2)6-10-14/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMFSGANWQOHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














